molecular formula C6H12OS B2403610 2-(Oxolan-2-yl)ethanethiol CAS No. 1493381-90-0

2-(Oxolan-2-yl)ethanethiol

Cat. No.: B2403610
CAS No.: 1493381-90-0
M. Wt: 132.22
InChI Key: DPIJDVUDBDTXLO-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)ethanethiol is a sulfur-containing organic compound with the molecular formula C6H12OS. It is characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to an oxolane ring.

Synthetic Routes and Reaction Conditions:

    Hydrosulfide Anion with Alkyl Halide: One common method for preparing thiols involves the reaction of a hydrosulfide anion with an alkyl halide.

    Thiourea with Alkyl Halide: Another method involves the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the thiol.

Industrial Production Methods:

  • Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for higher yields and purity. Specific details on industrial production methods are not readily available, but they likely involve similar reaction conditions with enhanced efficiency and safety measures.

Types of Reactions:

    Oxidation: Thiols can undergo oxidation to form disulfides.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Alkyl halides, under basic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thiol-substituted compounds.

Scientific Research Applications

2-(Oxolan-2-yl)ethanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)ethanethiol is primarily related to the reactivity of its thiol group. Thiols can form covalent bonds with various molecular targets, including proteins and enzymes, through the formation of disulfide bonds or nucleophilic substitution reactions.

Comparison with Similar Compounds

    Ethanethiol: A simpler thiol with a similar structure but without the oxolane ring.

    2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, making it more versatile in certain reactions.

    Tetrahydrothiophene: A sulfur-containing heterocycle similar to oxolane but with a sulfur atom in the ring instead of oxygen.

Uniqueness:

  • The presence of the oxolane ring in 2-(Oxolan-2-yl)ethanethiol imparts unique chemical properties, such as increased stability and specific reactivity patterns, compared to simpler thiols .

Properties

IUPAC Name

2-(oxolan-2-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c8-5-3-6-2-1-4-7-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIJDVUDBDTXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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